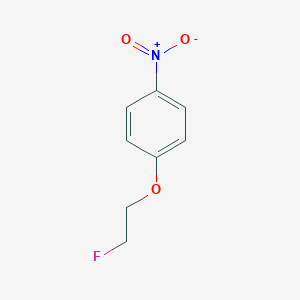

1-(2-Fluoroethoxy)-4-nitrobenzene

Beschreibung

Eigenschaften

IUPAC Name |

1-(2-fluoroethoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYVXJCCZJOMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70567670 | |

| Record name | 1-(2-Fluoroethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109230-65-1 | |

| Record name | 1-(2-Fluoroethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Fluoroethoxy)-4-nitrobenzene

Abstract

This guide provides a comprehensive, technically detailed protocol for the synthesis of 1-(2-fluoroethoxy)-4-nitrobenzene, a key intermediate in the development of various pharmaceuticals and fine chemicals. The presence of the fluoroethoxy moiety can enhance metabolic stability and binding affinity in drug candidates, making this a compound of significant interest. We present a robust and reproducible protocol centered on the Nucleophilic Aromatic Substitution (SNAr) reaction, chosen for its efficiency and high yield. This document delves into the reaction mechanism, provides a step-by-step experimental procedure, outlines critical safety protocols, and details methods for purification and analytical characterization of the final product. It is intended for researchers, chemists, and drug development professionals with a foundational understanding of organic synthesis.

Foundational Principles: The Chemistry of Synthesis

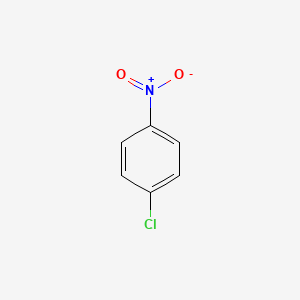

The synthesis of 1-(2-fluoroethoxy)-4-nitrobenzene is most effectively achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is favored due to the specific electronic properties of the starting material, 1-fluoro-4-nitrobenzene.

1.1. The SNAr Mechanism: An Electronically Driven Reaction

The SNAr mechanism is a two-step process distinct from the SN2 reaction commonly seen in aliphatic chemistry.[1] The key to this reaction is the presence of a strong electron-withdrawing group (EWG) on the aromatic ring, which is the nitro group (-NO₂) in this case.

-

Activation: The nitro group, positioned para to the fluorine atom, strongly polarizes the carbon-fluorine bond and depletes the electron density of the aromatic ring. This makes the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by a nucleophile.[2]

-

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the deprotonation of 2-fluoroethanol using a strong base, such as sodium hydride (NaH), to form the potent 2-fluoroethoxide nucleophile. This nucleophile then attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.

-

Step 2: Restoration of Aromaticity: The aromatic system is restored by the expulsion of the leaving group, which is the fluoride ion. Fluoride is an effective leaving group in this context because the rate-determining step is the initial nucleophilic attack, which is facilitated by the electron-withdrawing nitro group.

The overall transformation is the substitution of the fluorine atom with the 2-fluoroethoxy group.

Caption: Figure 1: SNAr Mechanism for 1-(2-Fluoroethoxy)-4-nitrobenzene Synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.

2.1. Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | M. Eq. | Amount | CAS No. |

| 1-Fluoro-4-nitrobenzene | C₆H₄FNO₂ | 141.10 | 1.0 | 5.00 g | 350-46-9 |

| 2-Fluoroethanol | C₂H₅FO | 64.06 | 1.2 | 3.26 g (2.9 mL) | 371-62-0 |

| Sodium Hydride (60% in oil) | NaH | 24.00 | 1.3 | 1.84 g | 7646-69-7 |

| Anhydrous Dimethylformamide | C₃H₇NO | 73.09 | - | 50 mL | 68-12-2 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed | 141-78-6 |

| Hexanes | C₆H₁₄ | 86.18 | - | As needed | 110-54-3 |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | - | As needed | 12125-02-9 |

| Brine (Saturated NaCl) | NaCl | 58.44 | - | As needed | 7647-14-5 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | 7487-88-9 |

2.2. Step-by-Step Synthesis Procedure

-

Preparation of the Nucleophile:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.84 g, 60% dispersion in mineral oil).

-

Wash the sodium hydride with hexanes (2 x 10 mL) under a nitrogen atmosphere to remove the mineral oil. Decant the hexanes carefully using a cannula.

-

Add anhydrous dimethylformamide (DMF, 30 mL) to the flask. Cool the suspension to 0 °C using an ice-water bath.

-

Slowly add 2-fluoroethanol (2.9 mL) dropwise to the stirred NaH/DMF suspension over 15 minutes. Vigorous hydrogen gas evolution will be observed. Causality: This step generates the sodium 2-fluoroethoxide in situ. Adding the alcohol slowly to the base at 0 °C controls the exothermic reaction and the rate of flammable hydrogen gas evolution.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

-

Nucleophilic Aromatic Substitution (SNAr) Reaction:

-

Dissolve 1-fluoro-4-nitrobenzene (5.00 g) in anhydrous DMF (20 mL).

-

Add this solution dropwise to the prepared sodium 2-fluoroethoxide solution at room temperature over 20 minutes.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the starting material spot (1-fluoro-4-nitrobenzene) is no longer visible.

-

-

Work-up and Product Isolation:

-

After the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL). Causality: This step neutralizes any unreacted sodium hydride and protonates the alkoxide, ensuring safe handling.

-

Transfer the mixture to a separatory funnel and add deionized water (100 mL) and ethyl acetate (100 mL).

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).[3]

-

Combine all organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL). Causality: The water wash removes residual DMF, and the brine wash helps to break any emulsions and remove bulk water from the organic phase.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude oil or solid can be purified by flash column chromatography on silica gel.

-

Elute with a gradient of 5% to 20% ethyl acetate in hexanes.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 1-(2-fluoroethoxy)-4-nitrobenzene as a pale yellow solid or oil. The expected yield is typically in the range of 85-95%.

-

Synthesis Workflow Visualization

Caption: Figure 2: Experimental Workflow.

Safety and Hazard Management

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory at all times.

-

Sodium Hydride (NaH): Extremely flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere (nitrogen or argon).[4]

-

1-Fluoro-4-nitrobenzene: Toxic if inhaled and harmful if swallowed or in contact with skin.

-

2-Fluoroethanol: Highly toxic and may be fatal if swallowed, inhaled, or absorbed through the skin.[4] It is a metabolic poison. Extreme caution must be exercised.

-

Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

-

4-Nitrophenol (Potential Precursor): Toxic if swallowed and may cause damage to organs through prolonged exposure.[5][6]

All waste must be handled and disposed of in accordance with local, state, and federal regulations.

Analytical Characterization

To confirm the identity and purity of the synthesized 1-(2-fluoroethoxy)-4-nitrobenzene, the following analytical methods are recommended.

| Technique | Expected Results |

| ¹H NMR | (400 MHz, CDCl₃): δ ~8.22 (d, 2H, Ar-H), ~7.05 (d, 2H, Ar-H), ~4.75 (dt, 2H, -OCH₂CH₂F, with H-F coupling), ~4.30 (dt, 2H, -OCH₂CH₂F, with H-F coupling). Chemical shifts are approximate. |

| ¹³C NMR | (100 MHz, CDCl₃): δ ~163.5, 142.0, 126.0, 115.0 (Ar-C), ~82.0 (d, -OCH₂CH₂F, with C-F coupling), ~68.0 (d, -OCH₂CH₂F, with C-F coupling). |

| GC-MS | (EI, 70 eV): Molecular Ion Peak (M⁺) at m/z = 185.05. Key fragments corresponding to the loss of C₂H₄F, NO₂. |

| HPLC | A C18 reverse-phase column can be used to determine purity, typically >98% after chromatography.[7][8] |

Troubleshooting

| Issue | Probable Cause | Recommended Solution |

| Incomplete Reaction | 1. Insufficient base or wet reagents/solvent. 2. Reaction time too short or temperature too low. | 1. Ensure NaH is active and all glassware/solvents are anhydrous. 2. Extend reaction time or increase temperature slightly (e.g., to 90 °C), monitoring by TLC. |

| Low Yield | 1. Inefficient extraction. 2. Loss during purification. | 1. Perform additional extractions of the aqueous layer. 2. Use a wider column and collect smaller fractions during chromatography. |

| Product Contamination | 1. Residual DMF in the final product. 2. Side products from reaction with residual water. | 1. Ensure thorough washing with water and brine during work-up. 2. Ensure anhydrous conditions are strictly maintained. Re-purify via chromatography if necessary. |

Conclusion

The synthesis of 1-(2-fluoroethoxy)-4-nitrobenzene via Nucleophilic Aromatic Substitution is a reliable and high-yielding method. By carefully controlling reaction conditions, particularly by ensuring an anhydrous environment and managing the exothermic generation of the nucleophile, this valuable intermediate can be produced efficiently. Proper safety precautions are paramount due to the hazardous nature of the reagents involved. The identity and purity of the final product must be rigorously confirmed using standard analytical techniques to ensure its suitability for subsequent research and development applications.

References

- A Comparative Guide to the Synthesis of 1-Fluoro-4-nitrobenzene Derivatives - Benchchem. (n.d.).

- 4-Nitrophenol - Santa Cruz Biotechnology. (n.d.).

- 1-Fluoro-2,5-dimethoxy-4-nitrobenzene - MDPI. (2018).

- Safety Data Sheet: 4-Nitrophenol - Carl ROTH. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025).

- SAFETY DATA SHEET - Fisher Scientific. (2025).

- The Williamson Ether Synthesis - University of Michigan-Dearborn. (n.d.).

- Williamson ether synthesis (video) - Khan Academy. (n.d.).

- An In-Depth Technical Guide to 4-Ethoxy-1-fluoro-2-nitrobenzene - Benchchem. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2018).

- Williamson ether synthesis - Wikipedia. (n.d.).

- The Williamson Ether Synthesis - Master Organic Chemistry. (2014).

- Experiment 06 Williamson Ether Synthesis - University of Wisconsin-Whitewater. (n.d.).

- Validating the Structure of 4-Ethoxy-2-fluoro-1-nitrobenzene: A Comparative Guide - Benchchem. (n.d.).

- 1-Fluoro-4-nitrobenzene 99% - Sigma-Aldrich. (n.d.).

- 1-Fluoro-4-nitrobenzene - SIELC Technologies. (2018).

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mmbio.byu.edu [mmbio.byu.edu]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1-Fluoro-4-nitrobenzene | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Fluoroethoxy)-4-nitrobenzene

Introduction

1-(2-Fluoroethoxy)-4-nitrobenzene, a niche yet significant molecule in the landscape of synthetic chemistry, holds considerable interest for researchers in drug discovery and materials science. Its structural architecture, featuring a nitro-activated aromatic ring coupled with a fluoroethoxy side chain, presents a unique combination of electronic and steric properties. The electron-withdrawing nature of the nitro group renders the benzene ring susceptible to nucleophilic aromatic substitution, a cornerstone reaction in the synthesis of complex organic molecules. Concurrently, the presence of the fluorine atom in the ethoxy tail can profoundly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the physicochemical properties of 1-(2-Fluoroethoxy)-4-nitrobenzene, detailing established methodologies for their determination and offering insights into the interpretation of its spectral data.

Chemical Identity and Overview

| Property | Value | Source |

| IUPAC Name | 1-(2-Fluoroethoxy)-4-nitrobenzene | Chemspace[1] |

| CAS Number | 109230-65-1 | Chemspace[1] |

| Molecular Formula | C₈H₈FNO₃ | Chemspace[1] |

| Molecular Weight | 185.15 g/mol | Chemspace[1] |

| Canonical SMILES | C1=CC(=CC=C1OCCF)[O-] | N/A |

| InChI Key | N/A | N/A |

Synthesis of 1-(2-Fluoroethoxy)-4-nitrobenzene

A plausible and efficient synthetic route to 1-(2-Fluoroethoxy)-4-nitrobenzene involves the Williamson ether synthesis. This well-established reaction provides a reliable method for coupling an alkoxide with a primary alkyl halide. In this case, the synthesis proceeds via the reaction of p-nitrophenol with 1-bromo-2-fluoroethane in the presence of a suitable base.

Experimental Protocol: Synthesis

Objective: To synthesize 1-(2-Fluoroethoxy)-4-nitrobenzene from 4-nitrophenol and 1-bromo-2-fluoroethane.

Materials:

-

4-Nitrophenol

-

1-Bromo-2-fluoroethane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask, add 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

-

Stir the mixture at room temperature for 15 minutes to ensure the formation of the potassium salt of 4-nitrophenol.

-

Add 1-bromo-2-fluoroethane (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 80°C and allow it to reflux for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 1-(2-Fluoroethoxy)-4-nitrobenzene.

Physicochemical Properties and Their Experimental Determination

Due to the limited availability of specific experimental data for 1-(2-Fluoroethoxy)-4-nitrobenzene in publicly accessible literature, this section focuses on the detailed experimental protocols for determining its key physicochemical properties.

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Objective: To determine the melting point range of crystalline 1-(2-Fluoroethoxy)-4-nitrobenzene.

Instrumentation:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

Procedure:

-

Ensure the sample of 1-(2-Fluoroethoxy)-4-nitrobenzene is a fine, dry powder.[2]

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[3]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to obtain an approximate melting point.

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.[3]

-

Using a fresh sample, heat at a slower rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.[3]

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4]

Objective: To determine the boiling point of 1-(2-Fluoroethoxy)-4-nitrobenzene.

Instrumentation:

-

Thiele tube

-

Thermometer

-

Small test tube (ignition tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

Procedure:

-

Fill the Thiele tube with a suitable heating fluid to a level just above the side arm.

-

Place a small amount of 1-(2-Fluoroethoxy)-4-nitrobenzene into the small test tube.

-

Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.[5]

-

Attach the test tube to the thermometer and immerse it in the heating fluid within the Thiele tube.[5]

-

Gently heat the side arm of the Thiele tube.[5]

-

Observe a continuous stream of bubbles emerging from the open end of the capillary tube.[5]

-

Remove the heat and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[5]

Density

Density is the mass of a substance per unit volume and is an important physical constant.

Objective: To determine the density of 1-(2-Fluoroethoxy)-4-nitrobenzene.

Instrumentation:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

Procedure:

-

Carefully clean and dry the pycnometer.

-

Weigh the empty pycnometer and record its mass (m₁).

-

Fill the pycnometer with distilled water and weigh it again (m₂). The mass of the water is m₂ - m₁. The volume of the pycnometer is (m₂ - m₁)/ρ_water, where ρ_water is the density of water at the measurement temperature.

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with 1-(2-Fluoroethoxy)-4-nitrobenzene and weigh it (m₃). The mass of the sample is m₃ - m₁.

-

The density of the sample is calculated as (m₃ - m₁)/Volume of pycnometer.

Solubility

Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation. Nitroaromatic compounds generally exhibit good solubility in a range of common organic solvents.[6]

Objective: To determine the qualitative solubility of 1-(2-Fluoroethoxy)-4-nitrobenzene in various solvents.

Materials:

-

Small test tubes

-

A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)

Procedure:

-

Place a small, known amount (e.g., 10 mg) of 1-(2-Fluoroethoxy)-4-nitrobenzene into a series of test tubes.

-

To each tube, add a small volume (e.g., 1 mL) of a different solvent.

-

Agitate the mixture vigorously for a set period (e.g., 1 minute).[7]

-

Observe whether the solid has completely dissolved. If not, the compound is considered insoluble or sparingly soluble in that solvent under these conditions.[7]

-

Record the solubility for each solvent.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[8] For fluorinated compounds, ¹⁹F NMR is also a powerful tool for structural analysis.[9][10]

-

Aromatic Protons: The four protons on the benzene ring will appear as two distinct multiplets in the downfield region (typically δ 7.0-8.5 ppm). The protons ortho to the nitro group will be the most deshielded due to the strong electron-withdrawing effect of the nitro group. The protons ortho to the fluoroethoxy group will be more shielded.

-

Fluoroethoxy Protons: The two methylene groups of the fluoroethoxy chain will each give rise to a triplet of triplets due to coupling with each other and with the fluorine atom. The methylene group attached to the oxygen will be more deshielded than the methylene group attached to the fluorine.

-

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon bearing the nitro group will be significantly deshielded, while the carbon attached to the fluoroethoxy group will also be downfield. The presence of the fluorine atom will cause C-F coupling, which will be observable for the carbons in the fluoroethoxy chain and potentially for the aromatic carbons through space.

-

Fluoroethoxy Carbons: Two signals are expected for the methylene carbons, both of which will show coupling to the fluorine atom.

A single signal, likely a triplet of triplets, is expected due to coupling with the two adjacent methylene groups in the ethoxy chain.[8]

Objective: To prepare a sample of 1-(2-Fluoroethoxy)-4-nitrobenzene for NMR analysis.

Materials:

-

NMR tube

-

Deuterated solvent (e.g., CDCl₃)

-

Pasteur pipette

Procedure:

-

Dissolve approximately 10-20 mg of 1-(2-Fluoroethoxy)-4-nitrobenzene in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a small vial.

-

Transfer the solution into a clean, dry NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Aromatic C-H stretching: Peaks around 3100-3000 cm⁻¹.

-

Aliphatic C-H stretching: Peaks around 2980-2850 cm⁻¹.

-

Aromatic C=C stretching: Peaks in the region of 1600-1450 cm⁻¹.

-

Nitro Group (N-O stretching): Two strong, characteristic absorption bands are expected, typically around 1530-1500 cm⁻¹ (asymmetric stretch) and 1350-1300 cm⁻¹ (symmetric stretch).

-

Ether (C-O stretching): A strong absorption band in the region of 1250-1050 cm⁻¹.

-

C-F stretching: A strong absorption band typically in the range of 1100-1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[11]

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 185, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (-NO₂, 46 Da) and the loss of nitric oxide (-NO, 30 Da).[12] Fragmentation of the fluoroethoxy side chain may also occur.

Objective: To obtain the mass spectrum of 1-(2-Fluoroethoxy)-4-nitrobenzene.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Prepare a dilute solution of 1-(2-Fluoroethoxy)-4-nitrobenzene in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume of the sample into the GC-MS system.

-

The compound will be separated on the GC column and then ionized in the mass spectrometer.

-

The resulting mass spectrum will show the molecular ion and fragment ions, which can be used to confirm the structure of the compound.

Safety and Handling

Nitroaromatic compounds should be handled with care as they can be toxic and potentially explosive, although the risk for mononitrated compounds is generally low. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Store the compound in a cool, dry place away from heat and sources of ignition.

Conclusion

1-(2-Fluoroethoxy)-4-nitrobenzene is a valuable building block in organic synthesis with potential applications in the development of novel pharmaceuticals and materials. While specific experimental data on its physicochemical properties are not widely available, this guide provides a comprehensive framework for their determination through established laboratory protocols. The predicted spectral characteristics, based on the known behavior of analogous compounds, offer a solid foundation for the structural elucidation and quality control of this compound. Further research to experimentally determine and publish these properties would be a valuable contribution to the chemical sciences.

References

- Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(14), 4023-4031.

- Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. University of Edinburgh Research Explorer.

- Determination of Boiling Point (B.P). (n.d.).

- Berger, S., & Braun, S. (2004). 200 and More NMR Experiments: A Practical Course. John Wiley & Sons.

- Melting point determination. (n.d.).

- Determination of Boiling Point of Organic Compounds. (2023, July 25). GeeksforGeeks.

- Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments.

- Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022).

- Method To Determine Boiling Point Of A Liquid - Basic Principles and Techniques in Organic Chemistry. (2019, July 30). YouTube.

- Melting point determin

- Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts.

- Method To Determine Boiling Point Of A Liquid. (2019, July 30). YouTube.

- Solubility of 1,2,3-Trimethyl-4-nitrobenzene in Organic Solvents: An In-depth Technical Guide. (n.d.). Benchchem.

- Interpretation of mass spectra. (n.d.).

- Validating the Structure of 4-Ethoxy-2-fluoro-1-nitrobenzene: A Compar

- DETERMINATION OF MELTING POINTS. (n.d.).

- Measuring Density with Labor

- Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.

- Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo.

- DENSITY MEASUREMENT EXPERIMENT. (n.d.).

- Organic Chemistry Solubility Tests: Qualit

- Organic Chemistry LABORATORY. (n.d.).

- Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. (1969). Canadian Journal of Chemistry.

- Experiment No. 1 Density of Liquid. (n.d.). Scribd.

- Application Notes and Protocols: 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Synthesis. (n.d.). Benchchem.

- 4-Bromo-1-fluoro-2-nitrobenzene synthesis. (n.d.). ChemicalBook.

- 1-2-fluoroethoxy-4-nitrobenzene | 109230-65-1. (n.d.). CymitQuimica.

- 109230-65-1 1-(2-FLUOROETHOXY)-4-NITROBENZENE. (n.d.). Chemsigma.

- Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4). Stack Exchange.

- Mass spectral interpret

- fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide.

- Is p-nitrophenol soluble in organic solvents? (n.d.). ECHEMI.

- 1-FLUORO-4-NITRO BENZENE CAS No 350-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- How to determine the solubility of a substance in an organic solvent? (2024, May 28).

- Measuring density | Class experiment. (n.d.).

- 1-(2-fluoroethoxy)-4-nitrobenzene - C8H8FNO3. (n.d.). Chemspace.

- Mass Spectrometry. (n.d.). MSU chemistry.

- 4-Bromo-1-fluoro-2-nitrobenzene 96 364-73-8. (n.d.). Sigma-Aldrich.

- 1-(2-Bromoethoxy)-4-nitrobenzene synthesis. (n.d.). ChemicalBook.

- 109230-65-1 1-(2-FLUOROETHOXY)-4-NITROBENZENE. (n.d.). Chemsigma.

- 1-(2-FLUOROETHOXY)-4-NITROBENZENE 109230-65-1. (n.d.). 瑞楚生物.

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).

- (PDF) Interpretation of Mass Spectra. (n.d.).

- MASS SPECTROMETRY: FRAGMENTATION P

- Fragmentation Patterns in Mass Spectra. (2023, August 29). Chemistry LibreTexts.

Sources

- 1. researchgate.net [researchgate.net]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.ed.ac.uk [research.ed.ac.uk]

- 11. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1-(2-Fluoroethoxy)-4-nitrobenzene

CAS Number: 109230-65-1

Introduction: A Versatile Building Block in Modern Chemistry

1-(2-Fluoroethoxy)-4-nitrobenzene is a valuable aromatic compound characterized by the presence of a nitro group and a fluoroethoxy substituent on a benzene ring. This unique combination of functional groups makes it a highly versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the fluoroethoxy moiety can influence the pharmacokinetic and physicochemical properties of derivative compounds, such as metabolic stability and lipophilicity. This guide provides a comprehensive overview of the synthesis, properties, applications, and analytical characterization of this important chemical entity, tailored for researchers, scientists, and professionals in drug development.

Synthesis and Mechanism: The Williamson Ether Synthesis Approach

The most common and efficient method for the synthesis of 1-(2-Fluoroethoxy)-4-nitrobenzene is the Williamson ether synthesis. This classic organic reaction involves the reaction of an alkoxide with a primary alkyl halide. In this specific case, the synthesis proceeds by the reaction of 4-nitrophenol with 1-bromo-2-fluoroethane (or a similar 2-fluoroethyl halide) in the presence of a base.

The mechanism involves the deprotonation of the phenolic hydroxyl group of 4-nitrophenol by a base, typically a carbonate such as potassium carbonate, to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the 2-fluoroethyl halide in an SN2 reaction, displacing the halide and forming the desired ether linkage. The choice of a polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), is crucial for facilitating the SN2 reaction.

Caption: A logical workflow of the Williamson ether synthesis for 1-(2-Fluoroethoxy)-4-nitrobenzene.

Detailed Experimental Protocol: Synthesis of 1-(2-Fluoroethoxy)-4-nitrobenzene

This protocol is a representative example of the Williamson ether synthesis for the preparation of the title compound.

Materials:

-

4-Nitrophenol

-

1-Bromo-2-fluoroethane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetonitrile (CH₃CN)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of 4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile, add 1-bromo-2-fluoroethane (1.2 eq).

-

Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Filter the reaction mixture to remove inorganic salts and wash the solid residue with ethyl acetate.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-(2-Fluoroethoxy)-4-nitrobenzene.

Physicochemical Properties

The key physicochemical properties of 1-(2-Fluoroethoxy)-4-nitrobenzene are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical processes.

| Property | Value |

| CAS Number | 109230-65-1[1] |

| Molecular Formula | C₈H₈FNO₃[1] |

| Molecular Weight | 185.15 g/mol |

| IUPAC Name | 1-(2-fluoroethoxy)-4-nitrobenzene[1] |

| LogP | 1.96[1] |

| Polar Surface Area | 52 Ų[1] |

| Hydrogen Bond Acceptors | 3[1] |

| Hydrogen Bond Donors | 0[1] |

| Rotatable Bond Count | 4[1] |

Applications in Research and Drug Development

While specific, publicly documented applications of 1-(2-Fluoroethoxy)-4-nitrobenzene are not extensively detailed, its structural motifs are highly relevant in medicinal chemistry. Nitroaromatic compounds are crucial intermediates in the synthesis of a wide array of pharmaceuticals.[2] The nitro group can be readily reduced to an amine, which is a key functional group for further molecular elaboration.

The fluoroethoxy side chain is of particular interest in drug design. The incorporation of fluorine can significantly enhance a molecule's metabolic stability and binding affinity to its biological target. Therefore, 1-(2-Fluoroethoxy)-4-nitrobenzene serves as a valuable starting material for the synthesis of novel drug candidates. For instance, the corresponding aniline derivative, 4-(2-fluoroethoxy)aniline, can be a key building block for the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs.

Analytical Characterization

The structural elucidation and purity assessment of 1-(2-Fluoroethoxy)-4-nitrobenzene are typically performed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, as well as the methylene protons of the fluoroethoxy group, with specific splitting patterns due to proton-proton and proton-fluorine couplings. The ¹³C NMR spectrum will show the expected number of signals for the aromatic and aliphatic carbons.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed, and the fragmentation pattern can provide further structural information.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is commonly used.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for both purity assessment and structural confirmation, particularly for volatile compounds.

Safety and Handling

As with all nitroaromatic compounds, 1-(2-Fluoroethoxy)-4-nitrobenzene should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Nitroaromatic compounds are generally considered to be toxic and may be harmful if swallowed, inhaled, or absorbed through the skin. They can also be irritants to the eyes and skin. In case of contact, the affected area should be washed immediately with plenty of water. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(2-Fluoroethoxy)-4-nitrobenzene is a strategically important chemical intermediate with significant potential in the synthesis of complex organic molecules for the pharmaceutical and materials science industries. Its synthesis via the Williamson ether reaction is a robust and well-established method. The presence of both the nitro and fluoroethoxy groups provides a versatile platform for further chemical modifications, making it a valuable tool for researchers and drug development professionals. A thorough understanding of its synthesis, properties, and handling is crucial for its effective and safe utilization in research and development.

References

-

Chemspace. 1-(2-fluoroethoxy)-4-nitrobenzene - C8H8FNO3 | CSSB00000092843. Available from: [Link]

Sources

A Comprehensive Guide to the Spectral Analysis of 1-(2-Fluoroethoxy)-4-nitrobenzene

This technical guide provides a detailed framework for the comprehensive spectral analysis of 1-(2-Fluoroethoxy)-4-nitrobenzene, a compound of interest in drug development and chemical research. The methodologies outlined herein are designed to ensure structural confirmation, purity assessment, and a deep understanding of the molecule's physicochemical properties. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

1-(2-Fluoroethoxy)-4-nitrobenzene is an aromatic compound characterized by a nitro group and a fluoroethoxy substituent on a benzene ring. The interplay of the electron-withdrawing nitro group and the ether linkage with a terminal fluorine atom creates a unique electronic environment, making a thorough spectral analysis essential for its unambiguous identification and characterization. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for this purpose.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For 1-(2-Fluoroethoxy)-4-nitrobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the atomic connectivity and electronic environment.

¹H NMR Spectroscopy: Probing the Proton Environment

Rationale: ¹H NMR will identify all the unique proton environments in the molecule. The chemical shifts will be influenced by the electron-withdrawing nitro group and the ether linkage. The aromatic protons are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring and the nitro group. The protons of the ethoxy chain will be upfield relative to the aromatic protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 1-(2-Fluoroethoxy)-4-nitrobenzene in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

-

Integrate all signals to determine the relative proton ratios.

-

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2, H-6 (ortho to -NO₂) | 8.2 - 8.3 | Doublet | J = ~9 Hz |

| H-3, H-5 (ortho to -OCH₂CH₂F) | 7.0 - 7.1 | Doublet | J = ~9 Hz |

| -OCH₂- | 4.3 - 4.4 | Triplet of Triplets | JH-H = ~4 Hz, JH-F = ~30 Hz |

| -CH₂F | 4.7 - 4.8 | Triplet of Triplets | JH-H = ~4 Hz, JH-F = ~47 Hz |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Rationale: ¹³C NMR spectroscopy will identify all unique carbon atoms in the molecule. The chemical shifts will be significantly affected by the substituents. The carbon attached to the nitro group (C-4) and the ether linkage (C-1) will be key diagnostic peaks.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 400 MHz NMR spectrometer (operating at 100 MHz for ¹³C).

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation, phasing, and baseline correction.

-

Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (C-O) | 163 - 164 |

| C-2, C-6 | 114 - 115 |

| C-3, C-5 | 125 - 126 |

| C-4 (C-NO₂) | 141 - 142 |

| -OCH₂- | 67 - 68 (JC-F = ~20 Hz) |

| -CH₂F | 81 - 82 (JC-F = ~170 Hz) |

¹⁹F NMR Spectroscopy: A Unique Probe

Rationale: ¹⁹F NMR is highly specific and sensitive for fluorine-containing compounds.[1][2] It provides a distinct signal for the fluorine atom, and its coupling to neighboring protons is a powerful tool for structural confirmation. The chemical shift of fluorine is sensitive to its electronic environment.[3][4]

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: The same sample can be used.

-

Instrumentation: A 400 MHz NMR spectrometer equipped with a broadband probe capable of observing ¹⁹F (at approximately 376 MHz).

-

Data Acquisition:

-

Acquire a proton-coupled ¹⁹F spectrum.

-

A reference standard like CFCl₃ (0 ppm) can be used externally.

-

-

Data Processing:

-

Standard processing steps apply.

-

Predicted ¹⁹F NMR Data:

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₂F | -220 to -230 | Triplet | JF-H = ~47 Hz |

II. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Rationale: Mass spectrometry is crucial for determining the molecular weight of 1-(2-Fluoroethoxy)-4-nitrobenzene and for gaining structural information through its fragmentation pattern. Electron Ionization (EI) is a common technique that will induce characteristic fragmentation.

Experimental Protocol: GC-MS with Electron Ionization

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

GC Conditions:

-

Column: A standard non-polar capillary column (e.g., HP-5ms).

-

Oven Program: A temperature gradient suitable to elute the compound, for example, starting at 100°C and ramping to 250°C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Predicted Mass Spectrum Data:

| m/z | Assignment | Notes |

| 185 | [M]⁺ | Molecular Ion |

| 139 | [M - NO₂]⁺ | Loss of nitro group |

| 123 | [M - OCH₂CH₂F]⁺ | Loss of the fluoroethoxy group |

| 95 | [C₆H₄F]⁺ | Fragment from cleavage of the ether bond |

| 63 | [CH₂CH₂F]⁺ | Fluoroethoxy fragment |

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

Rationale: IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. For 1-(2-Fluoroethoxy)-4-nitrobenzene, the key vibrational bands will be from the nitro group, the C-O-C ether linkage, the C-F bond, and the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the neat liquid sample directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100-3000 | Aromatic C-H stretch |

| ~2900-2850 | Aliphatic C-H stretch |

| ~1590, ~1490 | Aromatic C=C stretch |

| ~1520, ~1345 | Asymmetric and Symmetric NO₂ stretch |

| ~1250 | Aryl-O stretch |

| ~1100 | C-O-C stretch |

| ~1050 | C-F stretch |

| ~850 | C-H out-of-plane bend for 1,4-disubstituted benzene |

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the nitro group, a strong chromophore, and the auxochromic ether group on the benzene ring will result in characteristic absorption bands. The absorption spectrum of nitrobenzene itself shows distinct features.[5][6] The position of these bands can be influenced by the solvent polarity.[7]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane) in a quartz cuvette. A typical concentration is in the micromolar range.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Scan the spectrum from approximately 200 nm to 400 nm.

-

Use the pure solvent as a reference.

-

Predicted UV-Vis Absorption Maxima (λmax):

| Solvent | Predicted λmax (nm) | Transition |

| Hexane | ~260-270 | π → π* (charge transfer band) |

| Ethanol | ~265-275 | π → π* (charge transfer band) |

V. Integrated Spectral Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of 1-(2-Fluoroethoxy)-4-nitrobenzene, ensuring a self-validating system of characterization.

Caption: Workflow for the spectral analysis of 1-(2-Fluoroethoxy)-4-nitrobenzene.

Conclusion

References

-

MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950). Retrieved from [Link]

-

PubChem. (n.d.). 1-Fluoro-2-nitrobenzene. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Fluorine NMR. Retrieved from [Link]

-

Oxford Instruments. (n.d.). Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Michigan State University. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

ACS Publications. (2020). Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-fluoro-4-nitro-. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-fluoro-4-nitro-. Retrieved from [Link]

-

Loba Chemie. (n.d.). 1-FLUORO-4-NITROBENZENE. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Dimethoxy-4-nitrobenzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethoxy-1-fluoro-2-nitrobenzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, nitro-. Retrieved from [Link]

-

Chemistry. (2016). Study on the Synthesis of 1,2-Diethoxy-4-nitrobenzene. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Effect of nitrobenzene on solution UV/Vis spectra. Retrieved from [Link]

-

ResearchGate. (2015). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase.... Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-1-fluoro-4-nitro-benzene - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

- 1. 19Flourine NMR [chem.ch.huji.ac.il]

- 2. nmr.oxinst.com [nmr.oxinst.com]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. colorado.edu [colorado.edu]

- 5. Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzene, nitro- [webbook.nist.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

Spectroscopic Scrutiny of 1-(2-Fluoroethoxy)-4-nitrobenzene: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. 1-(2-Fluoroethoxy)-4-nitrobenzene, a substituted nitroaromatic compound, represents a key building block in organic synthesis. Its unique constellation of a nitro group, an aromatic ring, and a fluoroethoxy side chain offers a versatile platform for the development of new therapeutics and functional materials. The electron-withdrawing nature of the nitro group activates the benzene ring for nucleophilic aromatic substitution, while the fluoroethoxy moiety can modulate physicochemical properties such as lipophilicity and metabolic stability.

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 1-(2-fluoroethoxy)-4-nitrobenzene. As a Senior Application Scientist, the following discourse is grounded in established spectroscopic principles and data from analogous structures, offering a robust framework for the characterization of this and similar molecules.

Molecular Structure and Isomeric Considerations

The unequivocal identification of 1-(2-fluoroethoxy)-4-nitrobenzene necessitates a clear understanding of its molecular architecture and potential isomeric impurities. The substitution pattern on the benzene ring is critical to its chemical reactivity and biological activity.

Caption: Molecular structure of 1-(2-fluoroethoxy)-4-nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For 1-(2-fluoroethoxy)-4-nitrobenzene, both ¹H and ¹³C NMR are critical for confirming its identity.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 1-(2-fluoroethoxy)-4-nitrobenzene is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The electron-withdrawing nitro group significantly deshields the aromatic protons, particularly those in the ortho and para positions.[1] The chemical shifts are also influenced by the electron-donating character of the ethoxy group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | d | 2H | H-3, H-5 (aromatic) |

| ~7.00 | d | 2H | H-2, H-6 (aromatic) |

| ~4.70 | dt | 2H | -OCH₂CH₂F |

| ~4.30 | t | 2H | -OCH₂CH₂F |

Expert Interpretation: The aromatic region is expected to display a classic AA'BB' system, characteristic of a 1,4-disubstituted benzene ring. The protons H-3 and H-5, being ortho to the strongly electron-withdrawing nitro group, will appear at a significantly downfield chemical shift (around 8.20 ppm).[1] Conversely, the protons H-2 and H-6, ortho to the electron-donating ethoxy group, will be more shielded and appear upfield (around 7.00 ppm).

The aliphatic protons of the 2-fluoroethoxy group will exhibit characteristic splitting patterns due to both geminal and vicinal coupling. The methylene group adjacent to the fluorine atom (-CH₂F) will appear as a doublet of triplets due to coupling with the adjacent methylene protons and the fluorine atom. The methylene group adjacent to the oxygen atom (-OCH₂-) will appear as a triplet, coupled to the adjacent methylene protons.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~163.0 | C-1 (aromatic) |

| ~115.0 | C-2, C-6 (aromatic) |

| ~126.0 | C-3, C-5 (aromatic) |

| ~142.0 | C-4 (aromatic) |

| ~82.0 (d, ¹JCF ≈ 170 Hz) | -OCH₂C H₂F |

| ~68.0 (d, ²JCF ≈ 20 Hz) | -OC H₂CH₂F |

Expert Interpretation: The carbon atoms of the aromatic ring will show distinct chemical shifts based on their position relative to the substituents. The carbon atom bearing the nitro group (C-4) and the carbon atom bearing the ethoxy group (C-1) will be significantly deshielded.[1] The carbon atoms ortho and meta to these substituents will have characteristic shifts as well.[2][3]

A key feature in the ¹³C NMR spectrum will be the carbon-fluorine coupling. The carbon atom directly bonded to the fluorine (-CH₂C H₂F) will exhibit a large one-bond coupling constant (¹JCF) of approximately 170 Hz, appearing as a doublet. The carbon atom two bonds away from the fluorine (-OC H₂CH₂F) will show a smaller two-bond coupling constant (²JCF) of around 20 Hz, also appearing as a doublet. This C-F coupling is a definitive diagnostic tool for confirming the presence of the fluoroethoxy group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Ionization Techniques: A Gentle or Forceful Approach

The choice of ionization technique is critical for obtaining meaningful mass spectral data. For a relatively small and stable molecule like 1-(2-fluoroethoxy)-4-nitrobenzene, both hard and soft ionization methods can be employed.

-

Electron Ionization (EI): A hard ionization technique that bombards the molecule with high-energy electrons, causing extensive fragmentation.[4][5] This provides a detailed "fingerprint" of the molecule, which is useful for structural elucidation.

-

Electrospray Ionization (ESI): A soft ionization technique that produces ions with minimal fragmentation.[4][6] This is particularly useful for confirming the molecular weight of the compound by observing the protonated molecule [M+H]⁺ or other adducts.

Caption: A generalized workflow for mass spectrometry analysis.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular weight of 1-(2-fluoroethoxy)-4-nitrobenzene (C₈H₈FNO₃) is 185.15 g/mol .[7] The mass spectrum will provide crucial information to confirm this.

Predicted Fragmentation Pattern (Electron Ionization)

| m/z | Proposed Fragment |

| 185 | [M]⁺ (Molecular Ion) |

| 139 | [M - NO₂]⁺ |

| 123 | [M - OCH₂CH₂F]⁺ |

| 109 | [M - NO₂ - CH₂O]⁺ |

| 93 | [C₆H₅O]⁺ |

| 65 | [C₅H₅]⁺ |

| 45 | [OCH₂CH₂F]⁺ |

Expert Interpretation: Under electron ionization, the molecular ion peak at m/z 185 is expected to be observed. The fragmentation pattern will be dictated by the weakest bonds in the molecule and the stability of the resulting fragments. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) and a nitro radical (•NO₂, 46 Da).[8] The ether linkage is also susceptible to cleavage, leading to the loss of the fluoroethoxy group.

Caption: A simplified predicted fragmentation pathway for 1-(2-fluoroethoxy)-4-nitrobenzene under EI-MS.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible data, the following experimental protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 1-(2-fluoroethoxy)-4-nitrobenzene in 0.6-0.8 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.[9]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a standard pulse program with a relaxation delay of at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Employ proton decoupling to simplify the spectrum and enhance sensitivity.[9]

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Mass Spectrometry (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization source.[10]

-

GC Conditions:

-

Column: A standard non-polar capillary column (e.g., HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: A temperature gradient program is recommended to ensure good separation and peak shape (e.g., start at 50 °C, ramp to 250 °C).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

-

Mass Range: Scan a mass range that encompasses the molecular weight of the compound and its expected fragments (e.g., m/z 40-300).

-

-

Data Analysis: Analyze the resulting chromatogram and mass spectra to identify the peak corresponding to 1-(2-fluoroethoxy)-4-nitrobenzene and its fragmentation pattern.

Conclusion

The comprehensive spectroscopic analysis of 1-(2-fluoroethoxy)-4-nitrobenzene through NMR and mass spectrometry provides an unambiguous confirmation of its chemical structure. The predicted ¹H and ¹³C NMR spectra, with their characteristic chemical shifts and coupling patterns, offer a detailed picture of the molecular framework. Mass spectrometry complements this by confirming the molecular weight and providing valuable structural insights through fragmentation analysis. The methodologies and interpretations presented in this guide serve as a robust foundation for researchers and scientists in the confident characterization of this important synthetic intermediate, ensuring the integrity and success of their research and development endeavors.

References

- PharmaCores. (2025, July 15). Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). PharmaCores.

- University of California, Davis. (n.d.). Ionization Methods in Organic Mass Spectrometry.

- Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly.

- ACD/Labs. (2023, August 23).

- JEOL. (n.d.). Ionization Methods in Organic Mass Spectrometry.

- MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.

- National Institutes of Health. (n.d.).

- Wiley Online Library. (n.d.). Solvent versus Substituent Effects on the Nitrogen NMR Shielding of the Nitro-Group in Substituted Benzenes.

- Wikipedia. (n.d.). 4-Nitrophenol.

- Guidechem. (n.d.). 4-NITROPHENETOLE.

- BenchChem. (n.d.).

- Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950).

- ACS Omega. (2024, July 25).

- BenchChem. (n.d.).

- ResearchGate. (2025, August 7). Determination of nitrobenzene oxidation products by GC and 1 H-NMR spectroscopy using 5-iodovanillin as a new internal standard.

- ChemicalBook. (n.d.). 1-(2-Chloroethoxy)-4-nitrobenzene synthesis.

- ResearchGate. (n.d.). Reduction of nitrobenzene (A-C) 1 H NMR spectra as follows.

- ChemicalBook. (n.d.). 1,2,3-Trifluoro-4-nitrobenzene(771-69-7) 1H NMR spectrum.

- ChemicalBook. (n.d.). 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR spectrum.

- ChemicalBook. (n.d.). 4-Fluoronitrobenzene(350-46-9) 1H NMR spectrum.

- PubChem. (n.d.). 4-Ethoxy-1-fluoro-2-nitrobenzene.

- BenchChem. (n.d.). An In-Depth Technical Guide to 4-Ethoxy-1-fluoro-2-nitrobenzene.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- BenchChem. (n.d.). Application Notes and Protocols: 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Synthesis.

- BenchChem. (n.d.).

- ChemicalBook. (n.d.). 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 1H NMR spectrum.

- ChemicalBook. (n.d.). 4-(Difluoromethoxy)nitrobenzene(1544-86-1) 13C NMR spectrum.

- SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook. (n.d.). Nitrobenzene(98-95-3) 13C NMR spectrum.

- NIST. (n.d.). Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-.

- SIELC Technologies. (2018, May 16). 1-Fluoro-4-nitrobenzene.

- ChemicalBook. (n.d.). 1-Iodo-4-nitrobenzene(636-98-6) 13C NMR spectrum.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Nitrobenzene(98-95-3) 13C NMR [m.chemicalbook.com]

- 4. Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained) [pharmacores.com]

- 5. bitesizebio.com [bitesizebio.com]

- 6. acdlabs.com [acdlabs.com]

- 7. 4-Ethoxy-1-fluoro-2-nitrobenzene | C8H8FNO3 | CID 56777244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Solubility and stability of 1-(2-Fluoroethoxy)-4-nitrobenzene

An In-depth Technical Guide to the Solubility and Stability of 1-(2-Fluoroethoxy)-4-nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 1-(2-Fluoroethoxy)-4-nitrobenzene (CAS No. 109230-65-1), a key aromatic intermediate in modern organic synthesis.[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explain the fundamental principles and causalities behind the experimental methodologies. We detail robust, self-validating protocols for determining both qualitative and quantitative solubility in a range of pharmaceutically relevant solvents. Furthermore, a systematic approach to evaluating the chemical stability of the compound is presented through a series of forced degradation studies, including hydrolysis, oxidation, photolysis, and thermolysis, in alignment with established regulatory principles. The guide includes detailed experimental workflows, data presentation tables, and predictive degradation pathways, offering field-proven insights to ensure the effective use of this compound in research and development settings.

Introduction

1-(2-Fluoroethoxy)-4-nitrobenzene is a substituted nitroaromatic compound with significant potential as a building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[2][3] Its structure, featuring an electron-withdrawing nitro group and a fluoroethoxy side chain, imparts unique reactivity and physicochemical properties. The nitro group is a versatile functional handle for further transformations, such as reduction to an amine, which is a common step in the synthesis of biologically active compounds.[3]

A thorough understanding of the solubility and stability of this intermediate is not a mere academic exercise; it is a critical prerequisite for successful process development, formulation, and regulatory compliance. Inefficient solvent selection can lead to poor reaction kinetics, low yields, and complex purification challenges. Similarly, an uncharacterized stability profile can result in the generation of unknown impurities, compromising the quality, safety, and efficacy of the final product. This guide provides the foundational knowledge and practical methodologies required to characterize these critical parameters effectively.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(2-Fluoroethoxy)-4-nitrobenzene is provided below.

| Property | Value | Source |

| IUPAC Name | 1-(2-fluoroethoxy)-4-nitrobenzene | [1] |

| CAS Number | 109230-65-1 | [1] |

| Molecular Formula | C₈H₈FNO₃ | [1] |

| Molecular Weight | 185.15 g/mol | [1][4] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred from similar compounds[5] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate dictates its behavior in various stages of drug development, from synthetic work-up and purification to the formulation of the final dosage form.

Theoretical Considerations

The structure of 1-(2-Fluoroethoxy)-4-nitrobenzene contains both polar and non-polar elements. The nitro group (-NO₂) and the ether linkage (-O-) are polar, capable of hydrogen bonding with protic solvents. The benzene ring, however, is non-polar and hydrophobic. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent, in accordance with the principle of "like dissolves like."[6] Generally, nitrobenzene and its derivatives exhibit low solubility in water but are soluble in many common organic solvents.[2][6][7]

Qualitative Solubility

A preliminary qualitative assessment is a rapid and efficient method to screen a wide array of solvents. This information is invaluable for selecting appropriate solvent systems for reaction chemistry, extraction, and chromatography.

Table 1: Predicted Qualitative Solubility of 1-(2-Fluoroethoxy)-4-nitrobenzene

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Toluene, Hexanes | Soluble / Miscible | The non-polar aromatic ring dominates interactions. |

| Polar Aprotic | Acetone, Acetonitrile (MeCN) | Soluble / Miscible | Favorable dipole-dipole interactions with the nitro and ether groups.[2] |

| Polar Protic | Ethanol, Methanol | Soluble / Miscible | Capable of hydrogen bonding with the solute.[2] |

| Aqueous | Water | Insoluble / Sparingly Soluble | The large hydrophobic benzene ring limits solubility in highly polar water.[2][5] |

| Aqueous Buffer | pH 4, 7, 9 Buffers | Insoluble / Sparingly Soluble | The molecule lacks readily ionizable groups, so pH is unlikely to significantly impact solubility. |

Quantitative Solubility Determination

Quantitative data is essential for process optimization, enabling precise control over crystallization processes, reaction concentrations, and formulation development. The isothermal equilibrium method followed by concentration analysis via High-Performance Liquid Chromatography (HPLC) is a robust and widely accepted technique.[8]

This protocol is designed to be a self-validating system by ensuring that a true equilibrium is reached and accurately measured.

-

Preparation: Add an excess amount of 1-(2-Fluoroethoxy)-4-nitrobenzene to a known volume of the selected solvent (e.g., 5 mL) in a sealed glass vial. The excess solid is critical to ensure the solution becomes saturated.

-

Equilibration: Place the vials in a thermostatically controlled shaker bath set to a specific temperature (e.g., 25 °C). Agitate the samples for a period sufficient to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can be performed to determine the minimum time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the sample through a 0.45 µm syringe filter (compatible with the solvent) into a pre-weighed volumetric flask. The filtration step is crucial to remove any undissolved particulates.

-

Sample Preparation for Analysis: Dilute the filtered sample to the mark with the mobile phase to be used for HPLC analysis. This brings the concentration into the linear range of the analytical method.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method (see below) against a calibration curve prepared from a known stock solution.

Caption: Workflow for the gravimetric determination of solubility.

-

Instrumentation: HPLC system with a UV detector.[9]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).[9] The ratio should be optimized to achieve a suitable retention time (e.g., 3-7 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Select a wavelength of maximum absorbance for 1-(2-Fluoroethoxy)-4-nitrobenzene (a UV scan is recommended; typically ~254-270 nm for nitroaromatics).

-

Column Temperature: 25 °C.

-

Injection Volume: 10 µL.

-

Standard Preparation: Prepare a stock solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Perform serial dilutions to create a multi-point calibration curve (e.g., 1-100 µg/mL). The linearity (R² > 0.999) of this curve validates the accuracy of the quantification.

Stability Profile

Forced degradation, or stress testing, is the systematic evaluation of a compound's stability under conditions more severe than accelerated storage. Its purpose is to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used.[10]

Visualization: Forced Degradation Study Design

Caption: Overview of a forced degradation study design.

Forced Degradation Protocols

For each condition, a solution of the compound (e.g., 1 mg/mL in a suitable solvent like 50:50 Acetonitrile:Water) is prepared and subjected to the stress. A control sample, protected from the stress condition, is stored under ambient conditions.

This protocol is based on the principles outlined in the OECD 111 guideline.[10]

-

Acidic Hydrolysis: Adjust the sample solution to pH 1-2 with 0.1 M HCl.

-

Basic Hydrolysis: Adjust the sample solution to pH 12-13 with 0.1 M NaOH.

-

Neutral Hydrolysis: Use the sample solution in water or a neutral buffer (pH 7).

-

Procedure: Store the solutions at an elevated temperature (e.g., 60 °C) and draw samples at appropriate time points (e.g., 0, 4, 8, 24, 48 hours). Neutralize the acidic and basic samples before HPLC analysis to prevent damage to the column. The nitro group can activate the aromatic ring to nucleophilic substitution, which may be enhanced under basic conditions.[11]

-

Procedure: Treat the sample solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Store at room temperature and analyze at appropriate time points. The ether linkage and the benzene ring are potential sites of oxidation.

This protocol follows ICH Q1B guidelines.

-

Procedure: Expose the sample solution and solid material to a controlled light source that provides both cool white fluorescent (visible) and near-ultraviolet (UV) light. A typical exposure is not less than 1.2 million lux hours and 200 watt hours per square meter. Wrap a control sample in aluminum foil to protect it from light.

-

Procedure: Expose the solid material and a solution of the compound to elevated temperatures (e.g., 60-80 °C) in a calibrated oven. Analyze samples at various time points. This helps determine appropriate drying and storage temperatures. The compound is expected to be stable under recommended storage conditions but may decompose at high temperatures.[12]

Analytical Methodology for Stability Studies

A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active substance due to degradation.

-

Method: An HPLC method similar to the one described for solubility is used, but with a gradient elution (e.g., increasing the percentage of acetonitrile over time). This is crucial for separating the parent peak from any potential degradation products.

-

Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is essential. This detector allows for peak purity analysis, which compares the UV spectra across a single chromatographic peak. A spectrally pure peak provides confidence that no co-eluting impurities are present, thus validating the method as "stability-indicating."

Predicted Degradation Pathways

Based on the known chemistry of nitroaromatic compounds, several degradation pathways can be predicted.[13][14][15]

-

Reduction of the Nitro Group: The most common pathway for nitroaromatics involves the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. This is particularly relevant in reductive environments.[13]

-

Hydrolysis of the Ether Linkage: Under strong acidic or basic conditions, the ether bond could potentially be cleaved to yield 4-nitrophenol and 2-fluoroethanol.